

# Penciclovir-d4 molecular weight and formula

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Compound of Interest		
Compound Name:	Penciclovir-d4	
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# In-Depth Technical Guide: Penciclovir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical applications of **Penciclovir-d4**, a deuterated isotopologue of the antiviral drug Penciclovir. This document is intended to serve as a resource for researchers and professionals engaged in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies.

### **Core Molecular Data**

**Penciclovir-d4** is a stable, isotopically labeled version of Penciclovir, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry.



Property	Value	Citations
Molecular Formula	C10H11D4N5O3	[1]
Molecular Weight	257.28 g/mol	[1]
Chemical Name	2-amino-9-[1,1,2,2- tetradeuterio-4-hydroxy-3- (hydroxymethyl)butyl]-1H- purin-6-one	[1]
CAS Number	1020719-72-5	

## **Analytical Application: Bioanalytical Quantification**

**Penciclovir-d4** is primarily utilized as an internal standard in the quantification of Penciclovir in biological matrices such as plasma and serum. Its chemical and physical properties are nearly identical to Penciclovir, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for clear differentiation from the unlabeled analyte in a mass spectrometer.

# Experimental Protocol: Quantification of Penciclovir in Human Serum by LC-MS/MS

This protocol outlines a general method for the determination of Penciclovir in human serum using **Penciclovir-d4** as an internal standard.

- 1. Sample Preparation (Protein Precipitation)
- To 50 μL of serum sample (calibration standard, quality control, or unknown), add 150 μL of a cold internal standard working solution (Penciclovir-d4 in methanol with 1% v/v formic acid).
   [2]
- Vortex the mixture briefly to ensure thorough mixing.
- Centrifuge the sample at 15,000 x g for 5 minutes at 10°C to precipitate proteins.[2]
- Transfer 100 μL of the resulting supernatant to a 96-well plate.



- Dilute the supernatant with 100  $\mu$ L of 1% formic acid in water and mix for 10 minutes.[2]
- 2. Liquid Chromatography (LC)
- Column: A C18 or biphenyl column is suitable for separation.[2][3]
- Mobile Phase A: 10 mmol/L ammonium acetate in water (pH 6.8).[2]
- Mobile Phase B: Methanol.[2]
- Flow Rate: 0.5 mL/min.[2][3]
- Gradient Elution:
  - Start with 2% Mobile Phase B for 0.3 minutes.
  - Increase to 25% Mobile Phase B from 0.3 to 2.0 minutes.
  - Increase further to 75% Mobile Phase B from 2.0 to 2.5 minutes.
  - Return to initial conditions and equilibrate until 3.0 minutes.
- 3. Mass Spectrometry (MS)
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Penciclovir: Monitor the appropriate precursor to product ion transition (e.g., m/z 254.1 -> 152.1).
  - Penciclovir-d4 (Internal Standard): Monitor the appropriate precursor to product ion transition (e.g., m/z 258.1 -> 152.1).[2]
- 4. Quantification

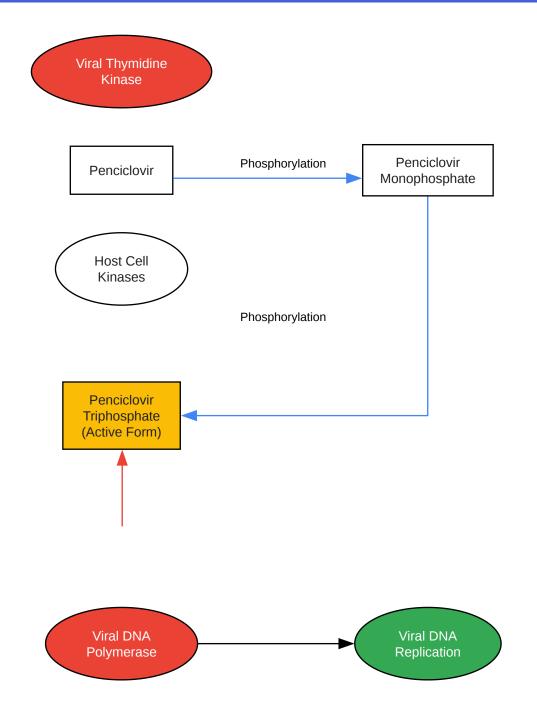


- Construct a calibration curve by plotting the peak area ratio of Penciclovir to Penciclovir-d4
  against the concentration of the calibration standards.
- Determine the concentration of Penciclovir in the unknown samples by interpolating their peak area ratios from the calibration curve.

## **Mechanism of Action: Penciclovir**

Penciclovir is a guanosine analogue that, upon activation, selectively inhibits the replication of herpes viruses, including herpes simplex virus (HSV) types 1 and 2 and varicella-zoster virus (VZV).[4][5]





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